(Tyr0)-Atriopeptin II (rat)
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Overview
Description
(Tyr0)-Atriopeptin II (rat) is a synthetic peptide analog of atrial natriuretic peptide, which is a hormone involved in the regulation of blood pressure and fluid balance. This compound is specifically designed for research purposes, particularly in the study of cardiovascular functions and renal physiology in rats.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Tyr0)-Atriopeptin II (rat) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: For large-scale production, the process can be automated using peptide synthesizers. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis.
Chemical Reactions Analysis
Types of Reactions: (Tyr0)-Atriopeptin II (rat) can undergo various chemical reactions, including:
Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Site-directed mutagenesis can be employed to introduce specific amino acid substitutions.
Major Products:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with altered amino acid sequences.
Scientific Research Applications
(Tyr0)-Atriopeptin II (rat) has several applications in scientific research:
Cardiovascular Research: It is used to study the effects of atrial natriuretic peptide on blood pressure regulation and heart function.
Renal Physiology: Researchers use this peptide to investigate its role in sodium and water excretion in the kidneys.
Pharmacology: It serves as a tool to understand the pharmacodynamics and pharmacokinetics of atrial natriuretic peptide analogs.
Drug Development: The compound is used in the development of new therapeutic agents targeting cardiovascular and renal diseases.
Mechanism of Action
(Tyr0)-Atriopeptin II (rat) exerts its effects by binding to natriuretic peptide receptors (NPRs) on the surface of target cells. This binding activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP levels result in vasodilation, increased renal excretion of sodium and water, and reduced blood pressure. The primary molecular targets are NPR-A and NPR-B receptors, which are involved in the regulation of cardiovascular and renal functions.
Comparison with Similar Compounds
Atrial Natriuretic Peptide (ANP): The natural hormone with similar physiological effects.
Brain Natriuretic Peptide (BNP): Another member of the natriuretic peptide family with overlapping functions.
C-type Natriuretic Peptide (CNP): A peptide with distinct but related roles in vascular and skeletal growth.
Uniqueness: (Tyr0)-Atriopeptin II (rat) is unique due to its specific design for research in rat models, allowing for detailed studies of cardiovascular and renal physiology. Its synthetic nature also enables modifications to study structure-activity relationships and develop new therapeutic agents.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C107H165N35O34S2/c1-8-53(5)84-102(173)124-43-79(151)125-55(7)86(157)129-63(30-31-76(109)148)91(162)137-70(46-143)90(161)123-44-81(153)127-65(35-52(3)4)88(159)122-45-82(154)128-74(100(171)134-68(39-77(110)149)95(166)138-72(48-145)97(168)133-67(38-57-21-14-11-15-22-57)94(165)131-64(104(175)176)25-18-34-119-107(115)116)50-177-178-51-75(140-99(170)73(49-146)139-98(169)71(47-144)136-87(158)60(108)36-58-26-28-59(147)29-27-58)101(172)132-66(37-56-19-12-10-13-20-56)89(160)121-41-78(150)120-42-80(152)126-61(23-16-32-117-105(111)112)92(163)142-85(54(6)9-2)103(174)135-69(40-83(155)156)96(167)130-62(93(164)141-84)24-17-33-118-106(113)114/h10-15,19-22,26-29,52-55,60-75,84-85,143-147H,8-9,16-18,23-25,30-51,108H2,1-7H3,(H2,109,148)(H2,110,149)(H,120,150)(H,121,160)(H,122,159)(H,123,161)(H,124,173)(H,125,151)(H,126,152)(H,127,153)(H,128,154)(H,129,157)(H,130,167)(H,131,165)(H,132,172)(H,133,168)(H,134,171)(H,135,174)(H,136,158)(H,137,162)(H,138,166)(H,139,169)(H,140,170)(H,141,164)(H,142,163)(H,155,156)(H,175,176)(H4,111,112,117)(H4,113,114,118)(H4,115,116,119)/t53-,54-,55-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,84-,85-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUBWVNSCSVBEV-GWLSAQFNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C107H165N35O34S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2549.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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